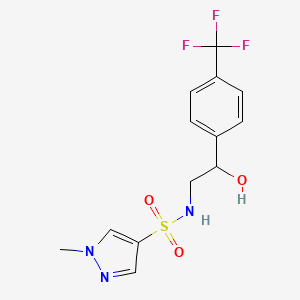

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H14F3N3O3S and its molecular weight is 349.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic effects.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring and a sulfonamide group, which are known to enhance biological activity. The presence of the trifluoromethyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including those with sulfonamide moieties. For instance, compounds similar to this compound demonstrated potent activity against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were found to inhibit biofilm formation and eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin .

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole | Antimicrobial | MRSA, Enterococcus faecalis | |

| 1H-pyrazole derivatives | Antibacterial | Gram-positive bacteria |

Anticancer Activity

This compound has shown promising results in various cancer models. Studies have reported that similar pyrazole derivatives exhibit significant antiproliferative effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of Aurora-A kinase .

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 | 49.85 | Apoptosis induction | |

| A549 | 0.75 - 4.21 | CDK2 inhibition | |

| HepG2 | 0.30 | VEGF-induced proliferation inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented in various studies, suggesting that they can modulate inflammatory pathways and reduce cytokine levels. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antibacterial properties of various pyrazole derivatives, N-(trifluoromethyl)phenyl substituted compounds showed significant activity against resistant strains, with low toxicity profiles against human cells .

- Anticancer Potential : In vitro assays demonstrated that certain pyrazole derivatives could inhibit the growth of cancer cells significantly, with some compounds achieving IC50 values in the nanomolar range .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could interfere with macromolecular synthesis in bacteria and induce apoptosis in cancer cells through multiple pathways, showcasing their potential as dual-action agents .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant strains.

- Mechanism of Action : The compound inhibits macromolecular synthesis in bacteria, affecting cell function globally. It has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin .

Case Study: Antibacterial Efficacy

A study synthesized several pyrazole derivatives, including N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and tested their antibacterial properties. The results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria and prevented biofilm formation .

| Bacterial Strain | Inhibition Zone (mm) | Control (Vancomycin) |

|---|---|---|

| MRSA | 25 | 18 |

| Enterococcus faecalis | 22 | 20 |

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The compound has been evaluated for its ability to inhibit inflammatory mediators and cytokines.

Research Findings

In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines in cultured human cells. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .

Drug Formulation Potential

Given its favorable pharmacological profile, this compound may serve as a lead structure for developing new drugs. Its unique trifluoromethyl group enhances lipophilicity, which can improve bioavailability.

Formulation Insights

The incorporation of this compound into drug formulations could enhance the efficacy of existing therapies. Its low toxicity profile suggests it can be safely used in combination with other therapeutic agents .

化学反応の分析

Sulfonamide Formation

The sulfonamide group is typically introduced via nucleophilic substitution or condensation reactions . For example:

-

Coupling of arylsulfonyl chlorides with amines or alcoholates of the pyrazole core .

-

Reductive coupling of nitroarenes with sulfinate salts (e.g., sodium bisulfite) to form N-sulfonyl hydroxylamine intermediates, followed by further reduction .

Key conditions for sulfonamide formation include:

-

Use of strong acids (e.g., HCl) to stabilize intermediates .

-

Optimal stoichiometry of reducing agents (e.g., sodium bisulfite) .

Trifluoromethyl Group Incorporation

The trifluoromethyl group is introduced through trifluoromethylhydrazine derivatives (e.g., di-Boc trifluoromethylhydrazine) under acidic conditions. The mechanism involves:

-

Cyclization of hydrazines with carbonyl compounds to form pyrazoles.

-

Stabilization of the CF₃ group via steric protection (e.g., Boc groups) .

-

Deprotection under acidic conditions to expose the CF₃ moiety .

Critical factors include:

Ethyl Chain Elaboration

The ethyl chain containing the hydroxyl group is synthesized via:

-

Condensation reactions (e.g., Claisen–Schmidt) between pyrazole-4-carbaldehydes and ketones .

-

Alkylation of the pyrazole’s hydroxyl group with aldehyde derivatives.

Analytical Techniques

Nitro-Sulfinate Coupling (Adapted from )

| Entry | Deviation from Conditions | Conversion to Product | Byproduct Formation |

|---|---|---|---|

| 1 | None | 50% | 21% (homocoupling) |

| 2 | No FeCl₂ | 62% | 21% |

| 4 | 4.5 equiv. NaHSO₃ | ~100% | 17% |

Optimal conditions : Sodium bisulfite (4.5 equivalents) in DMSO at 60°C for 12 h .

Key Research Findings

-

Structural Impact on Reactivity :

-

Mechanistic Insights :

-

Analytical Challenges :

特性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O3S/c1-19-8-11(6-17-19)23(21,22)18-7-12(20)9-2-4-10(5-3-9)13(14,15)16/h2-6,8,12,18,20H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXGQKKNTKZFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。